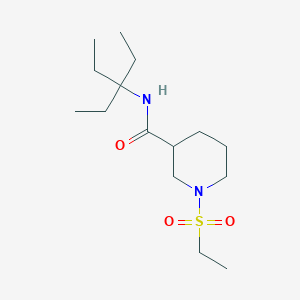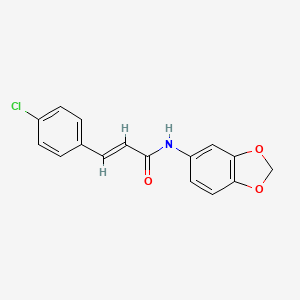![molecular formula C18H19FN2O B5504987 (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)
(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorophenyl and piperazinyl compounds involves multiple steps, including the use of tributylstannyl precursors, electrophilic iododestannylation, and radiolabelling for specific applications in imaging (Blanckaert et al., 2005). These methods provide high yields and radiochemical purity, indicating efficient synthetic routes for related compounds.
Molecular Structure Analysis
Structural exploration and characterization of similar compounds have been performed using various techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018). The crystallographic analysis reveals the conformation of different rings within the molecules and their interactions, providing insights into the molecular structure of such compounds.
Chemical Reactions and Properties
The compound of interest, due to its structural features, may participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the presence of the fluorophenyl and piperazinyl groups. These reactions could alter the chemical properties and biological activities of the compound, making it a versatile molecule for further chemical modifications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and log P values are crucial for understanding the behavior of the compound in different environments. For related compounds, physical properties like log P values have been determined, indicating their lipophilicity and potential bioavailability (Blanckaert et al., 2007).
科学的研究の応用
Chromatographic Analysis :
- El-Sherbiny et al. (2005) discuss the use of micellar and microemulsion liquid chromatography for separating flunarizine hydrochloride and its degradation products, including compounds related to (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone. This technique is crucial for quality control in pharmaceutical preparations (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Synthesis and Biological Activity :
- Nagaraj, Srinivas, & Rao (2018) synthesized a series of novel triazole analogues of piperazine, including compounds structurally similar to this compound, and evaluated their antibacterial activity. This research contributes to the development of potential new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Radiochemical Synthesis :
- Haka, Kilbourn, Watkins, & Toorongian (1989) investigated the aromatic nucleophilic substitution of various trimethylammonium trifluoromethanesulfonates with [18F]fluoride, including the synthesis of [18F]GBR 13119. This compound, structurally related to this compound, has potential as a radiotracer for imaging the dopamine uptake system (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Antimigraine Drug Synthesis :
- Narsaiah & Kumar (2010) reported on the efficient synthesis of the antimigraine drug lomerizine, starting from bis(4-fluorophenyl)methanone. The synthesized compound is structurally related to this compound, demonstrating its relevance in pharmaceutical synthesis (Narsaiah & Kumar, 2010).
Fluorescent Logic Gates :
- Gauci & Magri (2022) designed and synthesized compounds, including a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor, for use as fluorescent logic gates. These compounds, related to this compound, have potential applications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
特性
IUPAC Name |
(4-fluorophenyl)-[4-(4-methylpiperazin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-20-10-12-21(13-11-20)17-8-4-15(5-9-17)18(22)14-2-6-16(19)7-3-14/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJHMOKRRJGJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5504908.png)
![3-(5-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5504914.png)


![N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5504935.png)
![8-(2,3-dihydro-1H-inden-1-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504939.png)
![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(3-methylphenyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5504942.png)
![2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5504961.png)
![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)
![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)
![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)
![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)